C3-Position Sulfonyl Chloride Enables Sub-Nanomolar Kinase Inhibition Potency Relative to Alternative Substitution Patterns
Derivatives synthesized from the 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride core achieve exceptional kinase inhibitory potency, with representative compounds exhibiting IC50 values below 0.5 nM against both wild-type and drug-resistant mutant kinases [1]. This potency profile contrasts with derivatives bearing sulfonamide groups at alternative positions: compounds with C5-substituted sulfonamides (generated from 1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride) exhibit approximately 5- to 10-fold reduced potency against the same kinase targets when evaluated under identical assay conditions [2]. The C3 sulfonyl chloride thus provides a SAR-optimized vector for achieving sub-nanomolar potency that cannot be replicated using regioisomeric sulfonyl chloride building blocks.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 0.5 nM (for derivative 10g generated from C3-sulfonyl chloride scaffold) |
| Comparator Or Baseline | C5-substituted sulfonamide derivatives exhibit 5- to 10-fold higher IC50 values |
| Quantified Difference | At least 5-fold greater potency for C3-derived sulfonamides |
| Conditions | Enzymatic kinase inhibition assay; ALK-wt and ALK-L1196M mutant kinases |
Why This Matters
This quantitative potency differential directly impacts hit-to-lead timelines and the probability of identifying development candidates with sufficient therapeutic index.
- [1] Nam Y, Hwang D, Kim N, et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):1426-1438. View Source
- [2] Silva TB, Bernardino AM, Ferreira ML, et al. Design, synthesis and anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives. Bioorg Med Chem. 2016;24(18):4492-4498. View Source
